molecular formula C21H19N3O2 B3725689 3-(3-allyl-5-ethoxy-4-hydroxyphenyl)-2-(1H-benzimidazol-2-yl)acrylonitrile

3-(3-allyl-5-ethoxy-4-hydroxyphenyl)-2-(1H-benzimidazol-2-yl)acrylonitrile

Cat. No. B3725689
M. Wt: 345.4 g/mol
InChI Key: YLMSMZPPBSMDLV-WJDWOHSUSA-N
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Description

3-(3-allyl-5-ethoxy-4-hydroxyphenyl)-2-(1H-benzimidazol-2-yl)acrylonitrile, also known as ABN, is a chemical compound that has gained attention due to its potential use in scientific research. ABN has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 3-(3-allyl-5-ethoxy-4-hydroxyphenyl)-2-(1H-benzimidazol-2-yl)acrylonitrile is not yet fully understood. However, it is believed that 3-(3-allyl-5-ethoxy-4-hydroxyphenyl)-2-(1H-benzimidazol-2-yl)acrylonitrile interacts with specific proteins and enzymes in the body, leading to its various effects.
Biochemical and Physiological Effects:
3-(3-allyl-5-ethoxy-4-hydroxyphenyl)-2-(1H-benzimidazol-2-yl)acrylonitrile has been shown to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-allyl-5-ethoxy-4-hydroxyphenyl)-2-(1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its high stability, which allows for accurate and reliable results. However, one limitation is that it may not be readily available in large quantities, making it difficult to conduct large-scale experiments.

Future Directions

There are many potential future directions for the study of 3-(3-allyl-5-ethoxy-4-hydroxyphenyl)-2-(1H-benzimidazol-2-yl)acrylonitrile. One area of interest is its potential use in the development of new anti-cancer therapies. Additionally, further investigation into its fluorescent properties may lead to its use in the detection of metal ions in biological systems. Further research is needed to fully understand the mechanism of action of 3-(3-allyl-5-ethoxy-4-hydroxyphenyl)-2-(1H-benzimidazol-2-yl)acrylonitrile and its potential applications in scientific research.

Scientific Research Applications

3-(3-allyl-5-ethoxy-4-hydroxyphenyl)-2-(1H-benzimidazol-2-yl)acrylonitrile has been studied for its potential use as a fluorescent probe for the detection of metal ions. It has also been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, 3-(3-allyl-5-ethoxy-4-hydroxyphenyl)-2-(1H-benzimidazol-2-yl)acrylonitrile has been studied for its use in the development of new drugs and therapies.

properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-3-7-15-10-14(12-19(20(15)25)26-4-2)11-16(13-22)21-23-17-8-5-6-9-18(17)24-21/h3,5-6,8-12,25H,1,4,7H2,2H3,(H,23,24)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMSMZPPBSMDLV-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)CC=C)C=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1O)CC=C)/C=C(/C#N)\C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-allyl-5-ethoxy-4-hydroxyphenyl)-2-(1H-benzimidazol-2-yl)acrylonitrile
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3-(3-allyl-5-ethoxy-4-hydroxyphenyl)-2-(1H-benzimidazol-2-yl)acrylonitrile
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3-(3-allyl-5-ethoxy-4-hydroxyphenyl)-2-(1H-benzimidazol-2-yl)acrylonitrile

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